tert-Butyl 4-hydrazinylbenzo[b]thiophene-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-hydrazinylbenzo[b]thiophene-7-carboxylate: is a chemical compound with the molecular formula C13H16N2O2S. It is a derivative of benzo[b]thiophene, a heterocyclic compound containing a sulfur atom.
Vorbereitungsmethoden
The synthesis of tert-Butyl 4-hydrazinylbenzo[b]thiophene-7-carboxylate involves several steps. One common method includes the condensation of benzo[b]thiophene derivatives with hydrazine and tert-butyl esters under controlled conditions. The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent oxidation . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product.
Analyse Chemischer Reaktionen
tert-Butyl 4-hydrazinylbenzo[b]thiophene-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, often using halogenated compounds as reactants.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 4-hydrazinylbenzo[b]thiophene-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of organic semiconductors and other advanced materials
Wirkmechanismus
The mechanism of action of tert-Butyl 4-hydrazinylbenzo[b]thiophene-7-carboxylate involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 4-hydrazinylbenzo[b]thiophene-7-carboxylate can be compared with other benzo[b]thiophene derivatives, such as:
- tert-Butyl 4-aminobenzo[b]thiophene-7-carboxylate
- tert-Butyl 4-nitrobenzo[b]thiophene-7-carboxylate
- tert-Butyl 4-methylbenzo[b]thiophene-7-carboxylate
These compounds share a similar core structure but differ in their functional groups, which can significantly impact their chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C13H16N2O2S |
---|---|
Molekulargewicht |
264.35 g/mol |
IUPAC-Name |
tert-butyl 4-hydrazinyl-1-benzothiophene-7-carboxylate |
InChI |
InChI=1S/C13H16N2O2S/c1-13(2,3)17-12(16)9-4-5-10(15-14)8-6-7-18-11(8)9/h4-7,15H,14H2,1-3H3 |
InChI-Schlüssel |
UZKGZGHYUWNSDR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=C2C(=C(C=C1)NN)C=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.